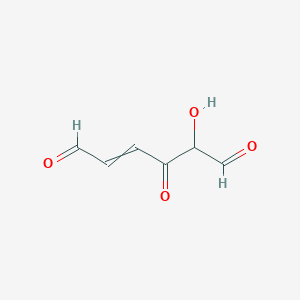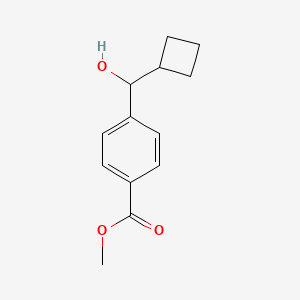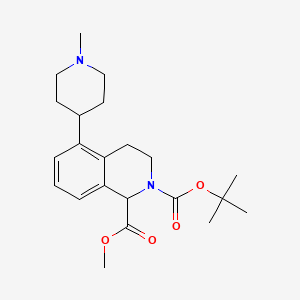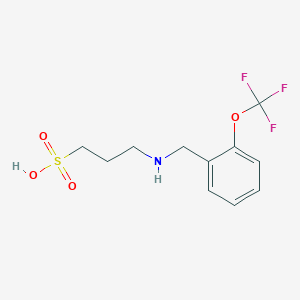
C26H20Cl2N2O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C26H20Cl2N2O3 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes two chlorine atoms, two nitrogen atoms, and three oxygen atoms, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C26H20Cl2N2O3 involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as chlorination, nitration, and esterification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of This compound is carried out on a larger scale using optimized synthetic routes. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
C26H20Cl2N2O3: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
The common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, including solvent choice, temperature, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the chlorine atoms.
科学的研究の応用
C26H20Cl2N2O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between different biomolecules.
Medicine: The compound has potential therapeutic applications due to its biological activity. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of C26H20Cl2N2O3 involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
C26H20Cl2N2O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar molecular structures but different functional groups or substituents. For example, compounds with different halogen atoms or varying numbers of nitrogen or oxygen atoms can be compared to understand the effects of these variations on the compound’s properties and applications.
List of Similar Compounds
C26H20Cl2N2O2: A similar compound with one less oxygen atom.
C26H20Br2N2O3: A compound with bromine atoms instead of chlorine.
C26H20Cl2N2O4: A compound with one additional oxygen atom.
These comparisons help in understanding the structure-activity relationships and the unique features of This compound that make it suitable for specific applications.
特性
分子式 |
C26H20Cl2N2O3 |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
(3E,11aS)-3-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-11,11a-dihydro-6H-pyrazino[1,2-b]isoquinoline-1,4-dione |
InChI |
InChI=1S/C26H20Cl2N2O3/c27-20-8-7-19(22(28)13-20)15-33-21-9-5-16(6-10-21)11-23-26(32)30-14-18-4-2-1-3-17(18)12-24(30)25(31)29-23/h1-11,13,24H,12,14-15H2,(H,29,31)/b23-11+/t24-/m0/s1 |
InChIキー |
BHOBHPMVYRRPRJ-IGOKWDKFSA-N |
異性体SMILES |
C1[C@H]2C(=O)N/C(=C/C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)N2CC5=CC=CC=C51 |
正規SMILES |
C1C2C(=O)NC(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2CC5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12639276.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-alanyl}piperidine-4-carboxylate](/img/structure/B12639277.png)




![(4-chlorophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12639301.png)

![2-[2-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12639306.png)
![tert-Butyl [(9-decyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B12639307.png)

![1-Oxo-9-(1h-pyrrol-2-yl)-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12639313.png)
![9-Benzyl-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one;bromide](/img/structure/B12639314.png)

